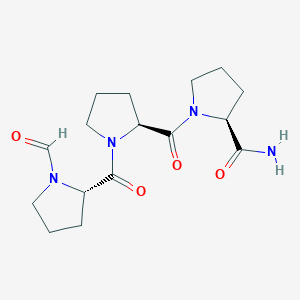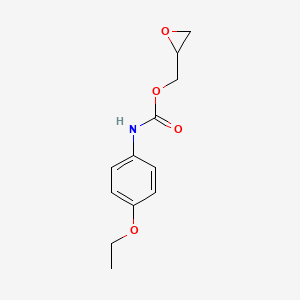
(Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate is a chemical compound that belongs to the class of organic carbamates. Carbamates are widely utilized in various fields, including medicinal chemistry, agriculture, and industrial applications. This compound features an oxirane ring and a carbamate group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate typically involves the reaction of an oxirane derivative with a phenyl carbamate. One common method is the reaction of (4-ethoxyphenyl)isocyanate with glycidol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
(Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of carbamate-based prodrugs.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of (Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate involves its reactive oxirane ring and carbamate group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with target molecules. The carbamate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions are crucial for its applications in medicinal chemistry and biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
(Oxiran-2-yl)methyl (4-methoxyphenyl)carbamate: Similar structure but with a methoxy group instead of an ethoxy group.
(Oxiran-2-yl)methyl (4-chlorophenyl)carbamate: Contains a chlorine atom on the phenyl ring.
(Oxiran-2-yl)methyl (4-nitrophenyl)carbamate: Features a nitro group on the phenyl ring.
Uniqueness
(Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate is unique due to its ethoxy group, which can influence its reactivity and interactions with other molecules
Propiedades
Número CAS |
919289-25-1 |
|---|---|
Fórmula molecular |
C12H15NO4 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
oxiran-2-ylmethyl N-(4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C12H15NO4/c1-2-15-10-5-3-9(4-6-10)13-12(14)17-8-11-7-16-11/h3-6,11H,2,7-8H2,1H3,(H,13,14) |
Clave InChI |
IZIKTDXCBPHTRH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


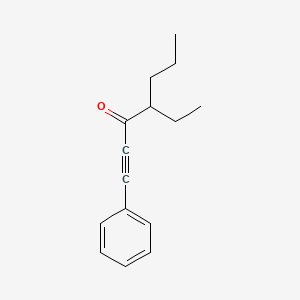
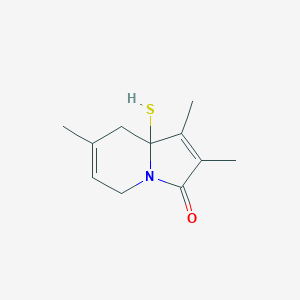
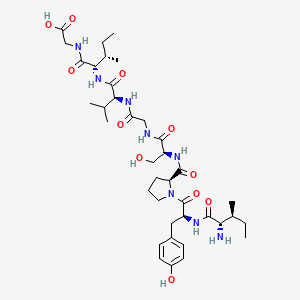

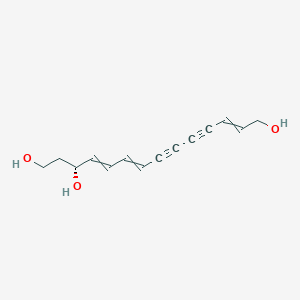

![2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one](/img/structure/B12612811.png)
![N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612828.png)


